molecular formula C16H14N4O3 B2716685 3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-54-7

3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2716685
CAS RN: 899947-54-7
M. Wt: 310.313
InChI Key: NFAWTWIACUONRR-UHFFFAOYSA-N
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Description

The compound “3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains an oxazolo[2,3-f]purine core, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This core is substituted with ethyl, methyl, and phenyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the oxazolo[2,3-f]purine core, followed by various substitution reactions to introduce the ethyl, methyl, and phenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazolo[2,3-f]purine core would likely contribute to the compound’s stability and reactivity . The ethyl, methyl, and phenyl substituents would also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The oxazolo[2,3-f]purine core might undergo reactions with nucleophiles or electrophiles, and the ethyl, methyl, and phenyl groups could potentially participate in various substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the size and shape of the molecule, the types of atoms it contains, and the nature of the bonds between those atoms would all play a role .

Scientific Research Applications

Heterocyclic Chemistry and Antiviral Agents

3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, as part of the broader family of heterocyclic compounds, shows promise in the design of antiviral agents. The crystal structure analysis of similar heterocyclic esters has elucidated their potential in biological and environmental applications, highlighting their relevance in antiviral drug design. The chemistry of interaction of N-bridged purine analogue ligands with heavy metals further signifies its importance in medicinal chemistry, especially for the development of novel antiviral therapies (Fettouhi et al., 1996).

Immunomodulatory Effects

The exploration of purine analogues in the thiazolo[4,5-d]pyrimidine ring system reveals their potential in determining immunomodulatory effects. This includes the synthesis of novel analogues that replace nitrogen with sulfur in the purine ring to examine their effects on various murine immune functions. Such studies contribute to our understanding of how structural modifications in purine derivatives can influence their bioactivity, particularly in immunotherapy applications (Nagahara et al., 1990).

Coordination Chemistry

The interaction of purine derivatives with divalent cations in aqueous media has been studied, showing the formation of complexes with interesting second-sphere interactions. These studies not only expand the chemical knowledge around purine derivatives but also pave the way for their application in coordination chemistry, potentially leading to the development of novel materials or catalysts with specific properties (Maldonado et al., 2009).

Synthesis and Spectroscopic Properties

Research into the synthesis and spectroscopic properties of oxazolopyrimidines, analogous to the structure of interest, underscores the significance of these compounds in the realm of organic chemistry and material science. The development of methods for preparing these compounds and examining their chemical properties could lead to advances in the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals, materials science, and beyond (Ohtsuka, 1970).

Medicinal Chemistry and Drug Design

The design and synthesis of purine isosteres, using 3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione as a scaffold, have emerged as a fruitful strategy in medicinal chemistry. By leveraging the structural similarity to natural purines, researchers have developed compounds with potential therapeutic applications, including anticancer and antiviral agents. This approach highlights the compound's relevance in drug discovery and development, offering a pathway to novel therapeutics based on the manipulation of purine analogues (Lim & Dolzhenko, 2019).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in various fields, such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

2-ethyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-3-19-14(21)12-13(18(2)16(19)22)17-15-20(12)9-11(23-15)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAWTWIACUONRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16810804

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